molecular formula C11H22O2 B3051459 ((Octyloxy)methyl)oxirane CAS No. 3385-66-8

((Octyloxy)methyl)oxirane

Cat. No.: B3051459
CAS No.: 3385-66-8
M. Wt: 186.29 g/mol
InChI Key: HRWYHCYGVIJOEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((Octyloxy)methyl)oxirane is a useful research compound. Its molecular formula is C11H22O2 and its molecular weight is 186.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86982. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

3385-66-8

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

2-(octoxymethyl)oxirane

InChI

InChI=1S/C11H22O2/c1-2-3-4-5-6-7-8-12-9-11-10-13-11/h11H,2-10H2,1H3

InChI Key

HRWYHCYGVIJOEC-UHFFFAOYSA-N

SMILES

CCCCCCCCOCC1CO1

Canonical SMILES

CCCCCCCCOCC1CO1

3385-66-8

Origin of Product

United States

Synthesis routes and methods I

Procedure details

50 mL of Catalyst B, 40.0 g of stearyl glycidyl ether (SGE) and 22.8 g of octyl glycidyl ether (OGE) were added to 210 ml of toluene, and a vessel was closed. The polymerization was carried out at 130° C. for 24 hours with stirring. The reaction solution was added to a large amount of acetone containing a small amount of a dilute solution of hydrogen chloride. A precipitated solid was dried under reduced pressure at 80° C. for 24 hours to obtain a poly(stearyl glycidyl ether/octyl glycidyl ether) copolymer. Pale yellow solid. Yield 75%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
stearyl glycidyl ether
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
22.8 g
Type
reactant
Reaction Step Two
Quantity
210 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Catalyst B
Quantity
50 mL
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Octanol (195 g, 1.5 mole), 1.02 g (0.005 mole) of aluminum triisopropoxide and 0.7 g (0.007 mole) of 98% sulfuric acid were heated to 90° C. while stirring under a nitrogen gas atmosphere. To the reaction mixture, 92.5 g (1.0 mole) of epichlorohydrin was then added dropwise over 1 hour, followed by stirring for 4 hours. It was found that the conversion ratio of the raw material epichlorohydrin was 100%, while the yield of the resulting halohydrin ether was 95%. To the reaction mixture, 300 mL of a 4N aqueous solution of sodium hydroxide was added and the resulting mixture was stirred at 60° C. for 6 hours. After cooling to room temperature, the water layer was removed and the residue was purified by distillation under reduced pressure, whereby 175 g of octyl glycidyl ether (1,2-epoxy-4-oxadodecane) was obtained (total yield: 95%.).
Quantity
195 g
Type
reactant
Reaction Step One
Name
aluminum triisopropoxide
Quantity
1.02 g
Type
catalyst
Reaction Step One
Quantity
0.7 g
Type
catalyst
Reaction Step One
Quantity
92.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
halohydrin ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.